Product packaging for 2-Amino-4,5-dimethoxythiobenzamide(Cat. No.:CAS No. 1379207-02-9)

2-Amino-4,5-dimethoxythiobenzamide

Cat. No.: B2557218
CAS No.: 1379207-02-9
M. Wt: 212.27
InChI Key: MMFBQWVQXDCWDY-UHFFFAOYSA-N
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Description

Overview of Thiobenzamide (B147508) Scaffolds in Organic Synthesis and Medicinal Chemistry

Thiobenzamides are structural analogs of benzamides where the carbonyl oxygen is replaced by a sulfur atom. This substitution imparts unique chemical properties to the molecule, including altered reactivity, hydrogen bonding capabilities, and metabolic stability. nih.govchemrxiv.org In organic synthesis, thioamides serve as versatile intermediates for the construction of various sulfur-containing heterocycles. taylorandfrancis.com The thiono-sulfur atom's nucleophilicity makes it a key reactive center for a multitude of chemical transformations. taylorandfrancis.com

From a medicinal chemistry perspective, the thioamide moiety is recognized as a bioisostere of the amide bond. nih.govnih.gov This means that while it mimics the spatial arrangement and electronic properties of an amide, it can lead to improved pharmacokinetic profiles, such as enhanced metabolic stability against proteolytic degradation. nih.gov Consequently, thioamide-containing compounds have been investigated for a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. nih.govirjmets.com

Significance of 2-Amino-4,5-dimethoxythiobenzamide as a Research Target

While extensive research has been conducted on the broader class of thiobenzamides, the specific compound This compound remains a relatively underexplored entity in scientific literature. Its significance as a research target can be inferred from the functionalities present in its structure. The 2-amino group and the 4,5-dimethoxy substitution pattern on the benzene (B151609) ring are found in numerous biologically active molecules. The presence of the thioamide group suggests potential for unique pharmacological activities and improved drug-like properties compared to its amide counterpart, 2-Amino-4,5-dimethoxybenzamide (B1279002). The investigation of this compound could therefore lead to the discovery of novel therapeutic agents.

Historical Context and Evolution of Research on Thiobenzamides

The history of thioamides dates back to the 19th century, with one of the earliest methods for their synthesis being the reaction of amides with phosphorus sulfides, a transformation first reported in the 1870s. wikipedia.org This foundational work laid the groundwork for the development of more sophisticated thionating agents, such as Lawesson's reagent, which is now widely used in organic synthesis for the conversion of carbonyl compounds to their thiocarbonyl analogs. wikipedia.orgnih.gov

Over the decades, research on thioamides has expanded significantly. Initially valued for their role in fundamental organic synthesis, the discovery of their bioisosteric relationship with amides propelled them into the realm of medicinal chemistry. nih.govnih.gov Today, the synthesis and application of thioamides continue to be an active area of research, with ongoing efforts to develop novel synthetic methodologies and to explore the full therapeutic potential of this versatile class of compounds. chemrxiv.org

Synthesis of this compound

While specific experimental procedures for the synthesis of this compound are not extensively documented in publicly available literature, a plausible synthetic route can be proposed based on established methods for the conversion of benzamides to thiobenzamides. The logical precursor for this transformation is 2-Amino-4,5-dimethoxybenzamide .

The synthesis would likely involve a thionation reaction, where the carbonyl oxygen of the benzamide (B126) is replaced with a sulfur atom. A common and effective reagent for this purpose is Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide). rsc.orgbeilstein-journals.org

The proposed reaction is as follows:

Table 1: Proposed Synthesis of this compound

Reactant 1Reactant 2SolventConditionsProduct
2-Amino-4,5-dimethoxybenzamideLawesson's ReagentToluene (B28343)RefluxThis compound

This reaction is typically carried out by heating the benzamide with Lawesson's reagent in an inert solvent such as toluene. rsc.orgbeilstein-journals.org The progress of the reaction would be monitored by techniques like thin-layer chromatography. Upon completion, the desired thiobenzamide product would be isolated and purified using standard laboratory procedures.

Detailed Research Findings

As of the current body of scientific literature, there is a notable absence of dedicated research studies focusing specifically on the biological activities and therapeutic potential of This compound . However, the potential significance of this compound can be inferred by examining the known pharmacological activities of structurally related molecules, particularly other substituted thiobenzamides and compounds bearing the 2-amino-4,5-dimethoxybenzoyl moiety.

The bioisosteric replacement of an amide with a thioamide has been a successful strategy in drug discovery to enhance metabolic stability and, in some cases, improve biological activity. nih.govnih.gov For instance, the replacement of amide bonds in peptides with thioamides has been shown to increase resistance to enzymatic degradation. nih.gov Furthermore, various thiobenzamide derivatives have demonstrated a range of biological effects. For example, some have been investigated for their potential as anticancer agents and have shown promoting activity in liver carcinogenesis studies in animal models. nih.gov

The 2-amino-substituted aromatic scaffold is also a common feature in many pharmacologically active compounds. For instance, derivatives of 2-aminothiazole (B372263), which share a structural similarity to the 2-aminothiobenzamide core, have been explored for their antitubercular properties. researchgate.net

Given these precedents, it is reasonable to hypothesize that This compound could exhibit interesting biological properties worthy of investigation. The combination of the thioamide functional group with the specific substitution pattern on the aromatic ring could lead to novel activities in areas such as oncology, infectious diseases, or inflammation.

Table 2: Potential Areas of Research for this compound Based on Analogous Compounds

Compound ClassKnown Biological ActivitiesPotential Application for this compound
Substituted ThiobenzamidesAnticancer, Antimicrobial, Anti-inflammatory nih.govnih.govacs.orgInvestigation as a potential anticancer, antimicrobial, or anti-inflammatory agent.
2-Aminothiazole DerivativesAntitubercular researchgate.netScreening for activity against Mycobacterium tuberculosis and other infectious agents.
Amide BioisosteresImproved pharmacokinetic properties nih.govdrughunter.comEvaluation of metabolic stability and other pharmacokinetic parameters.

The data presented in this table is intended to highlight potential avenues for future research and is based on the activities of structurally related, but distinct, chemical entities. Direct experimental validation is required to determine the actual biological profile of This compound .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12N2O2S B2557218 2-Amino-4,5-dimethoxythiobenzamide CAS No. 1379207-02-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-4,5-dimethoxybenzenecarbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2S/c1-12-7-3-5(9(11)14)6(10)4-8(7)13-2/h3-4H,10H2,1-2H3,(H2,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMFBQWVQXDCWDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=S)N)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2 Amino 4,5 Dimethoxythiobenzamide

Direct Synthetic Routes to 2-Amino-4,5-dimethoxythiobenzamide

Direct synthetic routes are often favored for their efficiency, typically involving the conversion of a readily available carboxamide precursor into the target thioamide.

The most prominent direct method for synthesizing this compound is the thionation of its carboxamide analogue, 2-amino-4,5-dimethoxybenzamide (B1279002). This transformation involves the replacement of the carbonyl oxygen atom with a sulfur atom.

Lawesson's reagent (LR) stands out as a superior and mild thionating agent for the conversion of amides to thioamides. organic-chemistry.org It is often preferred over other reagents like phosphorus pentasulfide (P₄S₁₀) because reactions with LR generally require lower temperatures and produce higher yields. organic-chemistry.orgnih.gov The synthesis of this compound would involve reacting the corresponding precursor, 2-amino-4,5-dimethoxybenzamide, with Lawesson's reagent in an appropriate solvent, such as toluene (B28343) or xylene, often with heating. beilstein-journals.orgnumberanalytics.com While specific reaction conditions for this exact substrate are not widely published, general procedures for amide thionation provide a reliable framework. beilstein-journals.orgrsc.org

The precursor, 2-amino-4,5-dimethoxybenzamide, can be synthesized via the hydrogenation of 3,4-dimethoxy-6-nitrobenzamide using a palladium on charcoal catalyst. prepchem.com

Table 1: Thionation of 2-Amino-4,5-dimethoxybenzamide

Reactant Reagent Product General Conditions

The mechanism of thionation using Lawesson's reagent is a well-studied process. organic-chemistry.orgwikipedia.org

Dissociation of Lawesson's Reagent: In solution, the dimeric Lawesson's reagent is in equilibrium with a highly reactive monomeric dithiophosphine ylide (p-MeOC₆H₄PS₂). wikipedia.org

Cycloaddition: This reactive ylide undergoes a concerted cycloaddition reaction with the carbonyl group of the amide. This step forms an unstable four-membered thiaoxaphosphetane intermediate. organic-chemistry.orgacs.org

Cycloreversion: The driving force of the reaction is the subsequent cycloreversion of this intermediate. This step is analogous to a portion of the Wittig reaction mechanism and results in the formation of the desired thioamide and a stable P=O bond in a byproduct. organic-chemistry.orgacs.org

Computational studies using density functional theory (DFT) have confirmed this two-step mechanism, indicating that the cycloreversion is the rate-limiting step. acs.org The reactivity is generally higher for amides compared to esters or ketones. organic-chemistry.orgacs.org

Synthesizing this compound by strategically functionalizing a benzene (B151609) ring from the ground up is a more complex, though theoretically viable, approach. This would involve a sequence of electrophilic aromatic substitution and functional group manipulation reactions to install the amino, dimethoxy, and thioamide moieties in the correct positions. A potential, albeit lengthy, pathway could involve nitration, methoxylation, reduction of the nitro group to an amine, and finally, introduction of the thioamide group via a Gattermann or similar formylation reaction followed by thionation. However, this approach is less common due to the availability of more direct routes starting from substituted precursors.

Thionation Reactions of Corresponding Carboxamides

Multi-Step Synthesis from Precursor Molecules

A more practical and controlled approach involves the synthesis and subsequent derivatization of key precursor molecules that already contain the substituted benzene ring.

A common and logical multi-step synthesis starts with 2-Amino-4,5-dimethoxybenzoic acid, which is commercially available and serves as a crucial intermediate in various syntheses. chemicalbook.com

The synthesis of the target thioamide from this acid would typically proceed as follows:

Amidation: The carboxylic acid group of 2-Amino-4,5-dimethoxybenzoic acid is first converted into the corresponding primary amide, 2-amino-4,5-dimethoxybenzamide. This can be achieved through various standard methods, such as activation of the carboxylic acid with a coupling agent (e.g., DCC, EDC) followed by treatment with ammonia (B1221849), or by converting the acid to an acyl chloride and then reacting it with ammonia.

Thionation: The resulting 2-amino-4,5-dimethoxybenzamide is then subjected to thionation, as described in section 2.1.1.1, using Lawesson's reagent to yield the final product, this compound. numberanalytics.com

Table 2: Multi-Step Synthesis from 2-Amino-4,5-dimethoxybenzoic Acid

Step Starting Material Reagents/Conditions Intermediate/Product
1. Amidation 2-Amino-4,5-dimethoxybenzoic acid 1. SOCl₂ or (COCl)₂2. NH₄OH 2-Amino-4,5-dimethoxybenzamide

This multi-step approach allows for a controlled and high-yielding synthesis, leveraging the availability of the benzoic acid precursor. chemicalbook.com

Derivatization from 2-Amino-4,5-dimethoxybenzoic Acid and its Derivatives

Esterification and Amidation Routes

Once the precursor, 2-amino-4,5-dimethoxybenzoic acid, is obtained, it can be converted to the corresponding amide, 2-amino-4,5-dimethoxybenzamide. This amidation can be achieved through various coupling methods. For instance, the reaction of the benzoic acid derivative with a suitable aminating agent, facilitated by coupling reagents, will form the amide bond.

The crucial step to obtain the final thiobenzamide (B147508) is the thionation of the corresponding benzamide (B126). This transformation of a carbonyl group to a thiocarbonyl group is a key reaction in organosulfur chemistry. ingentaconnect.comresearchgate.net A widely used and mild thionating agent for this purpose is Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide). organic-chemistry.orgnih.gov The reaction involves heating the amide with Lawesson's reagent in an appropriate solvent. beilstein-journals.orgresearchgate.net

Alternatively, a combination of phosphorus pentasulfide (P4S10) and hexamethyldisiloxane (B120664) (HMDO) can be employed for the thionation of amides, often providing yields comparable or superior to those obtained with Lawesson's reagent. nih.govacs.orgaudreyli.com An advantage of this method is that the byproducts can often be removed by a simple hydrolytic workup. ingentaconnect.comnih.gov

The following table summarizes a general reaction scheme for the thionation of an amide using Lawesson's reagent.

ReactantReagentSolventConditionsProductYield
2-Amino-4,5-dimethoxybenzamideLawesson's ReagentTolueneRefluxThis compoundGood
AmideP4S10/Al2O3DioxaneReflux, 1hThioamide62-93% ingentaconnect.com
AmideP4S10/HMDO--ThioamideComparable to Lawesson's Reagent acs.org

This is an interactive table. Click on the headers to sort the data.

Catalytic Hydrogenation and Reduction Strategies

A key step in the synthesis of the precursor, 2-amino-4,5-dimethoxybenzamide, is the reduction of a nitro group to an amino group. Catalytic hydrogenation is a common and efficient method for this transformation.

Starting from 3,4-dimethoxy-6-nitrobenzamide, the nitro group can be reduced to an amino group via hydrogenation. prepchem.com This reaction is typically carried out using a catalyst such as palladium on charcoal (Pd/C) in a solvent like ethanol (B145695) under hydrogen pressure. prepchem.com

Palladium-catalyzed reactions are pivotal in the synthesis of the precursors for this compound. Specifically, the reduction of a nitro-substituted dimethoxybenzoic acid derivative is a critical step.

One documented procedure involves the hydrogenation of 4,5-dimethoxy-2-nitrobenzoic acid. chemicalbook.com In this method, the methyl ester of the acid is first saponified, and the resulting suspension is then hydrogenated using 10% Pd/C at elevated temperature and pressure. chemicalbook.com This process yields 2-amino-4,5-dimethoxybenzoic acid with high efficiency. chemicalbook.com

The table below outlines the conditions for a typical palladium-catalyzed reduction.

Starting MaterialCatalystSolventTemperaturePressureProductYieldReference
3,4-dimethoxy-6-nitrobenzamide10% Pd/CEthanol-45 psi2-Amino-4,5-dimethoxybenzamide- prepchem.com
4,5-Dimethoxy-2-nitrobenzoic acid10% Pd/CWater50 °C3.5 bar2-Amino-4,5-dimethoxybenzoic acid83% chemicalbook.com

This is an interactive table. Click on the headers to sort the data.

Optimization and Green Chemistry Approaches in this compound Synthesis

The development of synthetic routes for complex molecules like this compound is increasingly focused on optimization and the principles of green chemistry. This involves improving reaction efficiency, reducing waste, and using environmentally benign reagents and conditions.

The optimization of reaction conditions is crucial for maximizing yield and purity. For the thionation step, various solvents and temperatures can be explored. While traditional methods often use solvents like toluene or dioxane at reflux, research into more environmentally friendly solvent systems is ongoing. ingentaconnect.combeilstein-journals.org

For the synthesis of thioamides, deep eutectic solvents (DES), such as a mixture of choline (B1196258) chloride and urea, have been investigated as a green alternative. rsc.orgrsc.org These solvents can be recycled and reused, reducing waste and environmental impact. rsc.org In some cases, reactions can be performed under solvent-free conditions, further enhancing the green credentials of the synthesis. researchgate.net

The development of green protocols for thioamide synthesis is an active area of research. rsc.orgresearchgate.netutu.ac.in One approach is the use of ultrasound-promoted synthesis, which can often lead to higher yields in shorter reaction times. utu.ac.in

The Willgerodt–Kindler reaction, a three-component condensation of a carbonyl compound, a sulfur source, and an amine, offers a direct route to thioamides and is being adapted to greener conditions. researchgate.netresearchgate.net Catalyst-free and solvent-free versions of this reaction have been developed, providing a more sustainable pathway to thioamide derivatives. researchgate.net

The use of recyclable catalysts, such as copper(I) supported on chitosan, in aqueous media represents another significant step towards environmentally benign thioamide synthesis. researchgate.net These methods align with the principles of green chemistry by minimizing waste and utilizing renewable resources. rsc.orgresearchgate.net

Chemical Reactivity and Derivatization Pathways of 2 Amino 4,5 Dimethoxythiobenzamide

Cyclization Reactions and Heterocyclic Ring Formation

The strategic positioning of the amino and thioamide groups in 2-Amino-4,5-dimethoxythiobenzamide makes it an excellent precursor for intramolecular cyclization reactions, yielding a range of fused heterocyclic structures. These reactions are of significant interest in medicinal and materials chemistry due to the diverse biological and photophysical properties of the resulting compounds.

Synthesis of Benzothiazoles and Related Sulfur-Containing Heterocycles

The formation of the benzothiazole (B30560) ring system is a prominent reaction pathway for this compound and its derivatives. This transformation typically involves an intramolecular cyclization event, often facilitated by an oxidizing agent.

The Jacobson cyclization is a classic method for the synthesis of benzothiazoles from o-aminothiobenzamides. This reaction proceeds via a radical-oxidative mechanism. researchgate.net While the traditional Jacobson reaction often utilizes reagents like potassium ferricyanide (B76249) in an alkaline medium to promote the cyclization of thioanilides, newer methods have been developed. researchgate.netthieme-connect.com These modern variations employ different oxidizing agents to generate a thiyl radical from the thiobenzamide (B147508), which then undergoes intramolecular cyclization onto the adjacent amino-substituted aromatic ring. thieme-connect.com The reaction involving a 4,5-dimethoxy substituted thiobenzamide has been reported to yield the corresponding benzothiazole, although in some cases, the choice of oxidant is crucial for the success of the reaction. For instance, with certain oxidants like phenyliodine(III) bistrifluoroacetate (PIFA), no product was isolated for the 4,5-diOMe substituted compound, whereas cerium ammonium (B1175870) nitrate (B79036) (CAN) afforded a 32% yield. thieme-connect.com

Halogens, particularly iodine and bromine, are effective reagents for promoting the oxidative cyclization of thiobenzamides to benzothiazoles. researchgate.netsphinxsai.com For instance, reacting thiobenzamides with iodine can generate a sulfenyl iodide intermediate, which then undergoes intramolecular cyclization. researchgate.net In a related context, liquid bromine in chloroform (B151607) has been utilized as an oxidizing agent for the oxidative cyclization of dithiobiureto-N-[2-(dithethylamino)ethyl]-o-anisamide derivatives to form dithiazole compounds. sphinxsai.com This highlights the utility of bromine in facilitating such intramolecular ring closures. The presence of electron-donating groups, such as the methoxy (B1213986) groups in this compound, generally facilitates the electrophilic attack required for cyclization.

Formation of Other Fused N-Heterocyclic Systems

Beyond the well-established synthesis of benzothiazoles, the reactive nature of this compound allows for its potential use in the formation of other fused N-heterocyclic systems. The amino group can act as a nucleophile in intramolecular cyclization reactions. For instance, a similar structural motif, 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles, undergoes nucleophilic 5-exo-trig cyclization to form indolin-3-ones. nih.gov This suggests that under appropriate conditions, the amino group of this compound could participate in cyclizations to form different ring systems, depending on the reaction partners and conditions.

Reactions Involving the Thioamide Moiety

The thioamide group (-CSNH2) in this compound is a versatile functional group that can undergo various chemical transformations. Photocatalytic oxidative cyclization of aromatic thioamides, for example, has been shown to form 3,5-diphenyl-1,2,4-thiadiazole using Cu2O rhombic dodecahedra as a photocatalyst. rsc.org This indicates that the thioamide moiety itself is susceptible to oxidative coupling reactions.

Electrophilic and Nucleophilic Additions to the Thiocarbonyl Group

The thioamide functional group is characterized by a carbon-sulfur double bond (C=S), which is more polarized and longer than the carbon-oxygen double bond in amides. This renders the thiocarbonyl group in this compound more reactive towards both electrophiles and nucleophiles compared to its amide counterpart. nih.govresearchgate.net

Electrophilic Addition: The sulfur atom of the thiocarbonyl group is the primary site for electrophilic attack due to its higher polarizability and the presence of lone pairs of electrons. Reactions with alkylating agents, such as alkyl halides, would lead to the formation of thioimidate salts. The electron-donating nature of the amino and methoxy groups on the benzene (B151609) ring increases the electron density on the thioamide moiety, further enhancing the nucleophilicity of the sulfur atom and facilitating these electrophilic additions.

Nucleophilic Addition: The thiocarbonyl carbon is electrophilic and susceptible to attack by nucleophiles. A wide range of nucleophiles, including amines, hydrazines, and carbanions, can add to the C=S bond, forming a tetrahedral intermediate. This initial addition is often the first step in various cyclization and functional group transformation reactions. For instance, the reaction with primary amines can lead to the formation of amidines, while reaction with hydrazine (B178648) can yield hydrazones or participate in cyclization reactions.

Reaction Type Reagent Product Type
Electrophilic AdditionAlkyl HalideThioimidate Salt
Nucleophilic AdditionPrimary AmineAmidine
Nucleophilic AdditionHydrazineHydrazone/Cyclized Products

Sulfur Extrusion and Exchange Reactions

The thioamide group can undergo reactions that involve the removal or replacement of the sulfur atom.

Sulfur Extrusion: A notable reaction in this category is the Eschenmoser sulfide (B99878) contraction, which involves the conversion of a thioamide to an enamine or enone through the extrusion of sulfur, typically mediated by a phosphine (B1218219) reagent. While specific examples with this compound are not prevalent in readily available literature, the general mechanism suggests that it could be a viable transformation for this compound, leading to the formation of a new carbon-carbon bond.

Sulfur Exchange: The sulfur atom of the thioamide can be exchanged for an oxygen atom to form the corresponding amide, 2-Amino-4,5-dimethoxybenzamide (B1279002). This transformation is typically achieved using oxidizing agents or through acid-catalyzed hydrolysis, although the latter can sometimes be sluggish for thioamides.

Transformations of Amino and Methoxy Substituents

The amino and methoxy groups on the aromatic ring are also amenable to various chemical modifications, further expanding the synthetic utility of this compound.

Amine Functionalization (e.g., Acylation, Alkylation)

The primary amino group at the 2-position is nucleophilic and can readily undergo standard amine functionalization reactions.

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base leads to the formation of the corresponding N-acylated derivatives. This transformation is useful for introducing a wide variety of substituents and for protecting the amino group during subsequent reactions.

Alkylation: The amino group can also be alkylated using alkyl halides. However, controlling the degree of alkylation (mono- versus di-alkylation) can sometimes be challenging. Reductive amination with aldehydes or ketones provides a more controlled method for introducing a single alkyl group.

Functionalization Reagent Product
AcylationAcyl Chloride/AnhydrideN-Acyl-2-amino-4,5-dimethoxythiobenzamide
AlkylationAlkyl HalideN-Alkyl-2-amino-4,5-dimethoxythiobenzamide
Reductive AminationAldehyde/Ketone + Reducing AgentN-Alkyl-2-amino-4,5-dimethoxythiobenzamide

Demethylation Reactions and Hydroxylation of Methoxy Groups

The two methoxy groups at the 4- and 5-positions can be cleaved to yield the corresponding dihydroxy derivative or selectively demethylated.

Demethylation: Various reagents are known to effect the demethylation of aryl methyl ethers. Strong acids like hydrobromic acid or Lewis acids such as boron tribromide are commonly employed. The reaction conditions can often be tuned to achieve either selective mono-demethylation or complete demethylation of both methoxy groups. For instance, selective demethylation of one of the methoxy groups could potentially be achieved under milder conditions or with specific reagents that show regioselectivity based on the electronic environment of each group. The use of certain Lewis acids in the presence of a scavenger can sometimes favor demethylation at a specific position. google.comgoogle.com

This compound as a Versatile Synthetic Building Block

The presence of multiple reactive sites makes this compound an excellent starting material for the synthesis of more complex molecular structures, particularly heterocyclic compounds.

Precursor for Complex Organic Architectures and Natural Product Analogs

The ortho-relationship of the amino and thioamide groups provides a reactive di-functional scaffold for a variety of cyclization reactions.

Synthesis of Quinazoline-4-thiones: One of the most important applications of 2-aminothiobenzamides is their use as precursors for quinazoline-4-thiones. Condensation with aldehydes or ketones, often under acidic or basic catalysis, leads to the formation of the fused heterocyclic ring system. The reaction with orthoesters can also be employed to install a substituent at the 2-position of the quinazoline (B50416) ring.

Synthesis of Thiazoles and Thiadiazoles: The thioamide functionality is a key component in the synthesis of various sulfur-containing five-membered heterocycles. For example, the Hantzsch thiazole (B1198619) synthesis involves the reaction of a thioamide with an α-haloketone to form a thiazole ring. organic-chemistry.orgpharmaguideline.comtandfonline.comchemhelpasap.com Similarly, oxidative dimerization of thioamides can lead to the formation of 1,2,4-thiadiazoles. tandfonline.com These reactions open up pathways to a wide array of substituted thiazole and thiadiazole derivatives with potential biological activities.

The ability to undergo these diverse transformations makes this compound a valuable building block for the construction of complex molecules, including analogs of naturally occurring compounds that often feature such heterocyclic cores. nih.gov

Heterocycle Co-reactant Reaction Name/Type
Quinazoline-4-thioneAldehyde/KetoneCyclocondensation
Thiazoleα-HaloketoneHantzsch Thiazole Synthesis
1,2,4-ThiadiazoleOxidizing AgentOxidative Dimerization

Application in Diversification-Oriented Synthesis

Diversification-oriented synthesis (DOS) is a strategy in organic chemistry that aims to produce a wide range of structurally diverse molecules from a common starting material. The inherent reactivity of this compound, featuring a nucleophilic amino group, a thioamide moiety, and an electron-rich aromatic ring, theoretically positions it as a valuable scaffold for such synthetic endeavors. The distinct functionalities within the molecule offer multiple points for chemical modification, allowing for the systematic introduction of complexity and the generation of diverse molecular architectures.

Despite its potential, a comprehensive review of available scientific literature reveals a notable absence of specific studies detailing the application of this compound in diversification-oriented synthesis strategies. While the individual reactive sites of the molecule suggest numerous possibilities for derivatization, dedicated research focusing on its use to generate chemical libraries with broad structural diversity has not been extensively reported.

The strategic value of a building block in DOS lies in its ability to participate in a variety of bond-forming reactions that can rapidly increase molecular complexity. For this compound, this could hypothetically involve a range of transformations. The primary amine could undergo reactions such as acylation, alkylation, or condensation with carbonyl compounds. The thioamide group, a versatile functional group, could be involved in cyclization reactions to form various heterocyclic systems, or it could be transformed into other functionalities. The dimethoxy-substituted benzene ring allows for potential electrophilic aromatic substitution reactions, further expanding the avenues for diversification.

However, without specific research findings, any discussion of its role in diversification-oriented synthesis remains speculative. The successful implementation of a DOS campaign relies on well-characterized and predictable reaction pathways that can be applied to a variety of substrates to generate a library of compounds. The lack of such detailed studies for this compound means that its practical utility in this specific application area is not yet established in the scientific literature.

Further research would be necessary to fully explore and document the reactivity of this compound under various reaction conditions and with a diverse set of reactants. Such studies would be crucial in validating its potential as a building block for generating molecular diversity and for its successful integration into diversification-oriented synthesis programs.

Spectroscopic and Structural Elucidation of 2 Amino 4,5 Dimethoxythiobenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Carbon Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Characterization:The absence of ¹³C NMR data means that the chemical shifts of the carbon atoms in the aromatic ring, methoxy (B1213986) groups, and the thioamide functional group cannot be tabulated and discussed.

Further research and publication of the spectroscopic characterization of 2-Amino-4,5-dimethoxythiobenzamide are required to provide the detailed analysis requested.

Advanced 2D NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful tool for unambiguously assigning the proton (¹H) and carbon (¹³C) signals in a molecule and for elucidating its connectivity. Techniques like COSY, HSQC (or HMQC), and HMBC provide correlations between different nuclei, which is invaluable for complex structures.

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically through two or three bonds. researchgate.netresearchgate.netnih.gov For this compound, a COSY spectrum would be expected to show correlations between the two aromatic protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) reveals direct one-bond correlations between protons and the carbon atoms they are attached to. researchgate.netcolumbia.edu This is crucial for assigning the signals of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation) detects longer-range couplings between protons and carbons, typically over two to three bonds. researchgate.netcolumbia.edu This technique is instrumental in identifying quaternary carbons and in piecing together the molecular skeleton.

Based on the structure of this compound, the following 2D NMR correlations would be anticipated:

Expected ¹H-¹H COSY Correlations:

ProtonCorrelating Proton(s)
H-3H-6
H-6H-3

Expected ¹H-¹³C HMQC/HSQC Correlations:

ProtonCorrelated Carbon
H-3C-3
H-6C-6
-OCH₃ (at C-4)-OCH₃ Carbon
-OCH₃ (at C-5)-OCH₃ Carbon
-NH₂No correlation
-C(=S)NH₂No correlation

Expected ¹H-¹³C HMBC Correlations:

ProtonCorrelated Carbon(s) (2-3 bonds)
H-3C-1, C-2, C-4, C-5
H-6C-1, C-2, C-4, C-5, C=S
-OCH₃ (at C-4)C-4
-OCH₃ (at C-5)C-5
-NH₂C-1, C-2, C-3
-C(=S)NH₂C-1, C-6

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, one can obtain highly accurate measurements of bond lengths, bond angles, and dihedral angles.

A search of the Cambridge Structural Database (CSD) did not yield a crystal structure for this compound. However, analysis of closely related structures provides insight into the expected molecular geometry and intermolecular interactions.

The crystal structure would provide precise measurements of all bond lengths (the distance between the nuclei of two bonded atoms) and bond angles (the angle formed by three connected atoms). The planarity of the benzene (B151609) ring and the geometry of the thioamide and amino groups would be of particular interest. The dihedral angles, which describe the rotation around a bond, would reveal the conformation of the methoxy groups relative to the aromatic ring and the orientation of the thioamide group.

Illustrative Table of Expected Bond Lengths and Angles:

Bond/AngleExpected Value
C-C (aromatic)~1.39 Å
C-N (amino)~1.38 Å
C-O (methoxy)~1.37 Å
C-C (thioamide)~1.50 Å
C=S (thioamide)~1.68 Å
C-N (thioamide)~1.33 Å
C-C-C (aromatic)~120°
C-C-N (amino)~120°
C-C-O (methoxy)~120°
O-C-O~109.5°
C-C-S (thioamide)~120°
C-C-N (thioamide)~120°

Illustrative Table of Expected Intermolecular Interactions:

Interaction TypeDonorAcceptor
Hydrogen BondN-H (amino)S=C (thioamide)
Hydrogen BondN-H (amino)N (amino)
Hydrogen BondN-H (thioamide)S=C (thioamide)
Hydrogen BondN-H (thioamide)O (methoxy)
π-π StackingBenzene RingBenzene Ring

Computational and Theoretical Investigations of 2 Amino 4,5 Dimethoxythiobenzamide

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2-Amino-4,5-dimethoxythiobenzamide, DFT calculations offer a detailed understanding of its geometry, molecular orbitals, and electrostatic potential. These calculations are often performed using specific functionals and basis sets, such as B3LYP with 6-311++G(d,p), to achieve a balance between accuracy and computational cost. researchgate.netirjweb.comnih.gov

Geometry Optimization and Conformational Analysis

The first step in computational analysis is to determine the most stable three-dimensional arrangement of the atoms in the molecule, a process known as geometry optimization. For this compound, this involves finding the minimum energy conformation by calculating the forces on each atom and adjusting their positions until these forces are negligible. This process reveals the bond lengths, bond angles, and dihedral angles that define the molecule's shape.

Conformational analysis further explores the different spatial arrangements of the atoms that can be achieved through rotation around single bonds. By identifying the various stable conformers and the energy barriers between them, a comprehensive picture of the molecule's flexibility and preferred shapes can be obtained. For instance, the orientation of the amino and thioamide groups relative to the dimethoxy-substituted benzene (B151609) ring is a key aspect of its conformational landscape.

Calculation of Frontier Molecular Orbitals (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.netresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that reflects the molecule's kinetic stability and chemical reactivity. irjweb.com A smaller gap generally implies higher reactivity.

For this compound, the HOMO is typically localized on the electron-rich aromatic ring and the amino group, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is often distributed over the thioamide group, suggesting this region is susceptible to nucleophilic attack.

Table 1: Frontier Molecular Orbital (HOMO-LUMO) Data

Parameter Description Typical Calculated Value (eV)
EHOMO Energy of the Highest Occupied Molecular Orbital Varies with computational method
ELUMO Energy of the Lowest Unoccupied Molecular Orbital Varies with computational method

Note: The specific values for HOMO, LUMO, and the energy gap are highly dependent on the computational method and basis set used in the DFT calculations. The table represents the type of data generated.

Electrostatic Potential Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, providing a guide to the molecule's electrophilic and nucleophilic sites. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and are prone to electrophilic attack, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack.

Exploration of Tautomeric Equilibria and Resonance Contributions

Tautomerism, the dynamic equilibrium between two or more interconvertible isomers, is a key consideration for molecules like this compound which contain functional groups capable of proton transfer. nih.gov Understanding the relative stabilities of different tautomeric forms is crucial as they can exhibit distinct chemical and physical properties.

Amino-Imino Tautomerism Studies

A primary tautomeric equilibrium for this compound involves the migration of a proton from the amino group to the sulfur atom of the thioamide group, resulting in an imino-thiol tautomer. sigmaaldrich.comresearchgate.net Computational studies can model this process to determine the relative energies of the amino and imino forms. researchgate.net Factors such as the solvent environment can significantly influence the position of this equilibrium. In polar solvents, the imino tautomer might be stabilized to a greater extent due to favorable dipole-dipole interactions. researchgate.net

Energetic Landscape of Tautomeric Forms

By calculating the energies of the different possible tautomers and the transition states connecting them, an energetic landscape can be constructed. This landscape provides a quantitative measure of the relative populations of each tautomer at equilibrium. For this compound, it is generally expected that the amino tautomer is the more stable form under most conditions, but the presence and concentration of the imino tautomer can have important implications for its reactivity and biological activity.

Table 2: Relative Energies of Tautomers

Tautomeric Form Description Relative Energy (kcal/mol)
Amino Tautomer The primary, more stable form. 0 (Reference)

Note: The relative energy values are dependent on the computational method and the phase (gas or solvent) in which the calculations are performed. This table illustrates the expected trend.

Prediction and Interpretation of Spectroscopic Data

Computational chemistry provides powerful tools for predicting and interpreting the spectroscopic properties of molecules like this compound. By simulating spectra, researchers can gain insights into the molecule's vibrational modes and electronic environment, which aids in the assignment of experimental data and confirms structural features.

Theoretical Vibrational Spectra (IR, Raman) for Band Assignment

Theoretical calculations, particularly those using Density Functional Theory (DFT), are instrumental in assigning the vibrational bands observed in infrared (IR) and Raman spectroscopy. By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated. This computed spectrum is then compared with the experimental one, allowing for a precise assignment of complex vibrational modes, such as stretching, bending, and torsional motions, to specific chemical bonds and functional groups within the molecule.

For this compound, key vibrational modes can be predicted. The thioamide group (C=S) has a characteristic IR stretching frequency that is significantly different from a standard carbonyl (C=O) group, typically appearing around 1120 (±20) cm⁻¹. nih.gov Other important vibrations include the symmetric and asymmetric stretches of the amino (NH₂) group, aromatic C-H stretches, and vibrations associated with the methoxy (B1213986) (O-CH₃) groups. Computational analysis helps to disentangle these modes, which often overlap in the complex fingerprint region of the IR spectrum. Studies on related aromatic compounds have successfully used DFT methods to analyze vibrational spectra and understand the influence of substituents on the electronic structure. researchgate.net

Table 1: Predicted Key Vibrational Frequencies for this compound This table is based on typical frequency ranges for the specified functional groups found in similar molecules. Specific values for this compound would require a dedicated computational study.

Vibrational Mode Functional Group Typical Frequency Range (cm⁻¹) Description
ν(N-H) Amino (-NH₂) 3300-3500 Asymmetric and symmetric stretching
ν(C-H) Aromatic Ring 3000-3100 C-H stretching
ν(C-H) Methoxy (-OCH₃) 2850-2960 C-H stretching
δ(N-H) Amino (-NH₂) 1600-1650 N-H bending (scissoring)
ν(C=C) Aromatic Ring 1450-1600 Ring stretching
ν(C=S) Thioamide (-C(S)NH₂) 1100-1140 Thio-carbonyl stretching nih.gov
ν(C-O) Methoxy (-OCH₃) 1020-1250 Asymmetric and symmetric C-O-C stretching

Computational NMR Chemical Shift Prediction

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a vital application of computational chemistry for structure elucidation. Methods like the Gauge-Including Atomic Orbital (GIAO) approach, often used in conjunction with DFT, can calculate the magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C). These values are then converted into chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS).

For this compound, computational predictions can help assign the signals in its ¹H and ¹³C NMR spectra. A key predicted feature in the ¹³C NMR spectrum is the chemical shift of the thioamide carbon, which is expected to be significantly downfield, in the range of 200–210 ppm, compared to its amide analogue (around 170 ppm). nih.gov The chemical shifts of the aromatic carbons are influenced by the electron-donating effects of the amino and dimethoxy substituents. Similarly, the ¹H NMR shifts of the aromatic protons are dictated by their position relative to these functional groups. Such computational analyses have been successfully applied to other complex organic molecules to distinguish between isomers and confirm structures. researchgate.net

Table 2: Predicted NMR Chemical Shifts for this compound This table presents expected chemical shift ranges based on data from analogous structures and general principles. Precise values would be obtained from specific quantum chemical calculations.

Nucleus Position / Group Expected Chemical Shift (ppm) Comments
¹³C Thioamide (C=S) 200 - 210 nih.gov Highly deshielded due to the sulfur atom.
¹³C Aromatic C-NH₂ 145 - 155 Shielded by the amino group.
¹³C Aromatic C-OCH₃ 140 - 150 Shielded by the methoxy groups.
¹³C Aromatic C-H / C-C(S) 110 - 130 Varies based on substitution pattern.
¹³C Methoxy (-OCH₃) 55 - 65 Typical range for methoxy carbons.
¹H Amino (-NH₂) 4.0 - 5.5 Broad signal, position is solvent-dependent.
¹H Aromatic 6.5 - 7.5 Two singlets expected due to substitution pattern.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a cornerstone of modern mechanistic chemistry, allowing for the detailed investigation of reaction pathways, including the identification of transient intermediates and the calculation of energy barriers. This provides a molecular-level understanding of how reactions proceed.

Transition State Analysis for Thioamide Formation Reactions

The synthesis of a thioamide typically involves the thionation of a corresponding amide, often using a reagent like Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀). Computational modeling can elucidate the mechanism of this transformation by mapping the potential energy surface of the reaction.

A theoretical study would model the reaction between 2-amino-4,5-dimethoxybenzamide (B1279002) and a thionating agent. The analysis would focus on locating the transition state structure for the key sulfur-for-oxygen exchange step. This involves calculating the geometry of the high-energy transition state and determining the activation energy (the energy barrier that must be overcome for the reaction to proceed). Such calculations can confirm, for instance, a proposed mechanism involving a four-membered ring intermediate. In nature, thioamide formation can occur via enzymatic pathways that involve the adenylation of a carbonyl oxygen, a process that has also been studied mechanistically. nih.gov Computational analysis provides the energetic and structural data to validate these proposed pathways.

Computational Studies of Cyclization Pathways

Thioamides are valuable precursors for synthesizing various heterocyclic compounds. The presence of the thioamide group alongside an ortho-amino group in this compound makes it a prime candidate for intramolecular cyclization reactions to form benzothiazoles.

Computational studies can model these cyclization pathways to predict the feasibility of the reaction and identify the most likely mechanism. For example, the acid-catalyzed cyclization would be modeled step-by-step:

Protonation of the thioamide sulfur.

Nucleophilic attack by the ortho-amino group onto the thioamide carbon.

Formation of a tetrahedral intermediate.

Elimination of a water molecule or ammonia (B1221849) to yield the final benzothiazole (B30560) ring.

Mechanistic Investigations of Biological Activity in Vitro Focus

Exploration of Antimicrobial Mechanisms of Action

The thioamide and aminothiazole moieties, core structures related to 2-Amino-4,5-dimethoxythiobenzamide, are known for their broad-spectrum antimicrobial properties. Research has focused on elucidating the specific pathways through which these compounds exert their effects.

Thiazole (B1198619) derivatives have demonstrated significant antifungal activity, particularly against opportunistic pathogens like Candida albicans. nih.govnih.gov The thiazole heterocycle is a common structural motif in many pharmaceutical drugs. nih.govnih.gov In one study, a series of 30 trisubstituted 2-amino-4,5-diarylthiazole derivatives were synthesized by functionalizing the amino group with an amide. nih.govnih.gov The antifungal activities of these compounds were evaluated in vitro against five different strains of Candida albicans. nih.gov

Initial screening identified four derivatives with moderate anti-Candida activity. nih.gov Notably, a derivative labeled 4a8 underwent a demethylation process to produce compound 5a8 . nih.govnih.gov This structural modification resulted in a significant enhancement of antifungal potency, with 5a8 exhibiting an MIC₈₀ value of 9 μM, comparable to the commercial antifungal drug fluconazole. nih.govnih.gov The improved activity of the demethylated compound 5a8 was observed against both sensitive and resistant strains of C. albicans. nih.gov It is hypothesized that the two hydroxyl groups in 5a8 enhance the molecule's solubility, contributing to its improved biological performance. nih.gov Other research has also confirmed the potential of 2-aminothiazole (B372263) derivatives to show slight to moderate antifungal activity against Candida albicans. researchgate.net

Table 1: Antifungal Activity of a Key Thiazole Derivative

CompoundKey Structural FeatureAnti-Candida albicans Activity (MIC₈₀)Comparison
5a8Demethylated derivative with two hydroxyl groups9 μMSimilar to the commercial drug Fluconazole. nih.govnih.gov

While direct studies on the herbicidal activity of this compound are not extensively detailed, the mechanisms of related chemical classes provide insight into potential target pathways. Herbicides often function by inhibiting essential plant biological processes. mdpi.com

Key herbicidal target pathways include:

Amino Acid Biosynthesis: A primary target for many commercial herbicides is the inhibition of enzymes crucial for producing essential amino acids. mdpi.comnih.gov Glyphosate, for example, inhibits the 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase in the shikimate pathway, blocking the synthesis of aromatic amino acids. researchgate.netnih.gov Other herbicides target acetolactate synthase (ALS), which is involved in the synthesis of branched-chain amino acids like leucine, isoleucine, and valine. mdpi.comnih.gov

Pyrimidine (B1678525) Biosynthesis: A novel mode of herbicide action involves the disruption of de novo pyrimidine biosynthesis. nih.gov Specifically, the enzyme dihydroorotate (B8406146) dehydrogenase (DHODH) has been identified as a target. mdpi.comnih.gov Inhibitors of DHODH occupy the binding site of the electron acceptor ubiquinone, disrupting the pyrimidine synthesis pathway which is essential for plant growth. nih.gov

Acetyl-CoA Carboxylase (ACCase) Inhibition: Aryloxyphenoxypropionates (APPs) are a class of herbicides that target the ACCase enzyme, which is vital for fatty acid synthesis in grasses. researchgate.net

Given the nitrogen and sulfur-containing structure of thiobenzamides, investigating their potential to inhibit amino acid or nucleotide biosynthesis pathways in plants would be a logical direction for herbicidal research.

Molecular Docking and Ligand-Protein Interaction Studies

To understand the antifungal mechanism at a molecular level, computational studies are employed to predict how these compounds bind to specific protein targets within the fungal cell.

Molecular docking simulations have been performed on the highly active anti-Candida compound 5a8 , a demethylated 2-amino-4,5-diarylthiazole, to explore its interaction with four key fungal protein targets. nih.govnih.gov These targets are known to be crucial for the viability and pathogenesis of C. albicans:

Glutamine-fructose-6-phosphoamidamitransferase (GFAT): An enzyme involved in the formation of the fungal cell wall.

Protein kinase (Yck2): A casein kinase 1 family member essential for fungal cell growth and morphology. nih.gov

Heat-shock protein 90 (Hsp90): A molecular chaperone that plays a critical role in fungal stress response, morphogenesis, and drug resistance. nih.gov

Lanosterol 14α-demethylase (CYP51): A key enzyme in the ergosterol (B1671047) biosynthesis pathway, which is the target of azole antifungal drugs. nih.gov

These docking studies provide a theoretical basis for the observed antifungal activity and guide the further design of novel aminothiazole-based drug candidates. nih.govnih.gov

The effectiveness of a ligand binding to a protein target is determined by the specific molecular interactions it forms within the binding pocket. While the specific interactions for this compound are not detailed, studies of related compounds highlight the importance of these forces. For instance, the binding of aryloxyphenoxypropionate herbicides to the ACCase enzyme involves a sandwiching of the aryloxyl group between two conserved amino acid residues, indicating a significant π-π stacking interaction. researchgate.net In other inhibitor-enzyme complexes, hydrogen bonding and hydrophobic interactions are critical for stabilizing the ligand in the active site and achieving potent inhibition. The molecular docking of thiourea (B124793) derivatives has also been used to study their binding modes and structure-activity relationships. nih.gov

Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives

SAR studies are fundamental to medicinal chemistry, providing insights into how a molecule's chemical structure correlates with its biological activity. For aminothiazole and benzamide (B126) derivatives, several key structural features have been shown to influence their potency. mdpi.comscispace.com

A crucial finding in the study of related 2-amino-4,5-diarylthiazoles was the effect of demethylation. The conversion of compound 4a8 (containing methoxy (B1213986) groups) to 5a8 (containing hydroxyl groups) led to a remarkable boost in anti-Candida activity. nih.gov This suggests that the presence of hydroxyl groups, which can act as hydrogen bond donors and acceptors and may increase solubility, is highly favorable for antifungal efficacy. nih.gov

Further SAR insights for related classes include:

Benzamide Derivatives: For certain benzamide derivatives, the introduction of a methyl group on the nitrogen at the 4-position and modification of substituents at the 5-position caused a marked increase in dopamine (B1211576) D2 receptor binding affinity. nih.gov

Phenoxybenzamides: The replacement of a 4-fluorophenoxy substituent with a simple phenoxy group or a hydrogen atom led to a distinct decrease in antiplasmodial activity, indicating that the aryloxy substituent is favorable for this specific biological action. mdpi.com

Thiourea Derivatives: SAR studies on thiourea derivatives have been conducted to optimize their activity as dual inhibitors of HIV-1 capsid and human cyclophilin A, leading to the identification of optimal compounds for further development. nih.gov

Aminothiopyrimidines: In a series of 6-amino-2-thio-3H-pyrimidin-4-one derivatives, small alkyl chains bearing an amino group as thio substituents, combined with arylalkyl moieties at the 4-position, displayed the greatest inhibitory activity on ADP-induced platelet aggregation. nih.gov

Table 2: Summary of Key Structure-Activity Relationship (SAR) Findings for Related Compounds

Compound ClassStructural ModificationImpact on Biological ActivityReference
2-Amino-4,5-diarylthiazolesDemethylation of methoxy groups to hydroxyl groupsSignificantly increased anti-Candida activity nih.gov
BenzamidesMethylation of 4-amino group and modification of 5-position substituentMarked increase in dopamine D2 receptor affinity nih.gov
PhenoxybenzamidesReplacement of 4-fluorophenoxy substituent with hydrogenModerate decrease in antiplasmodial activity mdpi.com
6-amino-2-thio-3H-pyrimidin-4-onesAddition of small, amino-terminated alkyl thio substituentsGreater inhibition of platelet aggregation nih.gov

Influence of Substituent Variations on In Vitro Biological Efficacy

There is currently no available scientific literature that has systematically investigated the influence of substituent variations on the in vitro biological efficacy of a series of compounds including this compound. Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, providing critical insights into how different chemical groups on a core scaffold affect a molecule's biological activity. Such studies typically involve synthesizing a library of analogs with modifications at various positions and assessing their impact on a specific biological target or a panel of cell lines.

For the broader class of thiobenzanilides, for instance, research has shown that substitutions on the thioacyl moiety can influence their antimicrobial effects. Similarly, studies on other related scaffolds like 2-aminobenzophenones and 2-aminothiazoles have demonstrated that the nature and position of substituents play a crucial role in their biological activities, such as antimitotic or enzyme inhibitory functions. However, without specific studies that include this compound, it is not possible to construct a data table or provide a detailed analysis of how the 2-amino, 4-methoxy, and 5-methoxy groups, in combination with the thioamide functional group, contribute to its specific biological profile in comparison to other related structures.

Elucidation of Pharmacophore Features

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. The elucidation of a pharmacophore model for a specific compound or chemical class is a critical step in rational drug design and virtual screening. This process typically involves a combination of computational modeling and experimental validation.

A search of the scientific literature reveals that no specific pharmacophore model for this compound has been developed or published. While pharmacophore models have been established for various classes of compounds, including some benzamide and thioamide derivatives, these are not directly applicable to the unique substitution pattern of this compound. The development of a pharmacophore model would require a set of active compounds with a common biological target, from which essential chemical features like hydrogen bond donors and acceptors, hydrophobic centers, and aromatic rings can be identified and spatially mapped. Given the absence of published in vitro biological activity data for this compound, the foundational information required to construct such a model is not available.

Future Research Directions and Translational Opportunities

Development of Novel and Efficient Synthetic Methodologies

The synthesis of thioamides, including 2-Amino-4,5-dimethoxythiobenzamide, has traditionally relied on the thionation of the corresponding amide precursor. This is most commonly achieved using reagents like phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent. nih.govunibo.it However, these methods often suffer from drawbacks such as harsh reaction conditions, the need for anhydrous solvents, and the generation of malodorous byproducts, which can limit their applicability and scalability. nih.gov

Future research should focus on developing more efficient, greener, and versatile synthetic routes. A significant advancement would be the direct synthesis from readily available starting materials, bypassing the amide intermediate. Recent progress in thioamide synthesis offers several promising avenues:

Multi-component Reactions: Catalyst-free, three-component reactions involving aldehydes, primary amines, and elemental sulfur present a highly practical and atom-economical approach. nih.gov Similarly, the Willgerodt–Kindler reaction, particularly in its catalyst- and solvent-free modifications, offers a clean method for preparing aryl thioamides. nih.gov

Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to accelerate the synthesis of thioamides, significantly reducing reaction times and often improving yields. mdpi.comnih.gov This technique can be applied to traditional thionation reactions as well as multi-component strategies. nih.gov

Flow Chemistry: Continuous flow synthesis could offer superior control over reaction parameters, enhanced safety, and easier scalability for the production of thioamides.

Novel Thionating Reagents: The development of new thiating agents that are more selective, stable, and environmentally benign is a continuous goal. For instance, N-isopropyldithiocarbamate isopropyl ammonium (B1175870) salt has been reported as a novel reagent for the one-pot transformation of amides to thioamides under mild conditions. nih.gov

The application of these modern synthetic strategies to produce this compound and its derivatives could lead to more cost-effective and environmentally friendly manufacturing processes, facilitating broader investigation and application.

Table 1: Overview of Selected Synthetic Methodologies for Thiobenzamides

MethodologyReagents/ConditionsAdvantagesDisadvantages
Traditional Thionation Lawesson's reagent or P₄S₁₀, reflux in dry toluene (B28343)/xylene nih.govWell-established, versatile for many amides.Harsh conditions, malodorous byproducts, requires anhydrous solvents. nih.gov
Willgerodt-Kindler Reaction Aldehyde, amine, elemental sulfur; often catalyst-free nih.govAtom-economical, can be solvent- and catalyst-free.May require high temperatures.
Microwave-Assisted Synthesis Aldehyde, amine, sulfur in NMP; or Lawesson's reagent (solvent-free) nih.govnih.govRapid reaction times, often higher yields, energy efficient. mdpi.comRequires specialized microwave equipment.
Three-Component Synthesis Substituted benzaldehydes, primary amines, elemental sulfur in water nih.govGreen (uses water as solvent), catalyst-free, practical.Scope may be limited by substrate solubility in water.
Novel Thionating Agents N-isopropyldithiocarbamate isopropyl ammonium salt, thionyl chloride nih.govOne-pot, room temperature, short reaction times, high yields. nih.govReagent may not be commercially available.

Advanced Spectroscopic Characterization Techniques for Elucidating Dynamic Processes

The thioamide group exhibits interesting dynamic behaviors, including restricted rotation around the C-N bond and the potential for keto-enol (or thione-thiol) tautomerism. A thorough understanding of these processes in this compound is crucial for predicting its interactions with biological targets and its material properties.

Future research should employ a suite of advanced spectroscopic techniques to probe these dynamics:

Dynamic NMR (DNMR) Spectroscopy: Variable temperature (VT) NMR experiments are powerful tools for quantifying the energy barrier to rotation around the C-N bond. nih.govtandfonline.com Such studies on this compound in various solvents can reveal the influence of the environment on its conformational rigidity. nih.gov Techniques like selective inversion recovery can provide precise measurements of these rotational barriers. nih.gov Two-dimensional NMR techniques (COSY, NOESY) can further elucidate through-bond and through-space correlations, confirming conformational preferences. unibo.it

Vibrational Spectroscopy (IR and Raman): Infrared and Raman spectroscopy are fundamental for characterizing the thioamide group. rsc.orgnih.gov The C=S stretching vibration, typically found in the 1120 (±20) cm⁻¹ region, is a key diagnostic peak. mdpi.com Detailed analysis, supported by force field calculations, can differentiate between tautomers and provide insights into intermolecular hydrogen bonding, which can be compared between solid and solution states. nih.govnih.gov

UV Photoelectron Spectroscopy (UPS): Combined with high-level ab initio calculations, UPS is a powerful technique for studying the electronic structure and tautomeric equilibria of thioamides in the gas phase. nih.gov This can provide fundamental data on the intrinsic properties of this compound, free from solvent effects.

Ultrafast Spectroscopy: Time-resolved spectroscopic techniques, such as femtosecond transient absorption, could be used to study photo-induced dynamic processes. Thioamides can act as fast photo-switches, and understanding the excited-state dynamics of this compound could open applications in photopharmacology or molecular machines. nih.gov

Table 2: Spectroscopic Techniques for Characterizing Thiobenzamide (B147508) Dynamics

TechniqueInformation GainedRelevance to this compound
Dynamic NMR (VT-NMR, 2D-NMR) Rotational energy barriers (ΔG‡), conformational preferences, solvent effects. unibo.itnih.govQuantify conformational rigidity; understand how the local environment affects its shape.
IR & Raman Spectroscopy Vibrational modes (C=S, C-N stretches), hydrogen bonding, tautomeric forms. nih.govrsc.orgConfirm functional group presence; study intermolecular interactions and potential tautomerism.
UV Photoelectron Spectroscopy (UPS) Electronic structure, gas-phase tautomer stability. nih.govDetermine intrinsic electronic properties and most stable form in isolation.
Ultrafast Spectroscopy Excited-state dynamics, photo-isomerization processes. nih.govExplore potential as a photoswitchable molecule for advanced applications.

Integration of Machine Learning and AI in Predictive Chemistry for Thiobenzamides

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research and drug discovery. mdpi.com For a molecule like this compound, these computational tools offer a powerful way to predict its properties and guide experimental work, saving time and resources.

Future research should leverage AI and ML in the following areas:

Property Prediction: ML models can be trained on datasets of known sulfur-containing compounds to predict key physicochemical properties of this compound and its virtual derivatives. mdpi.comnih.gov This includes predicting solubility, melting point, and toxicity, which are crucial parameters for drug development and material science. researchgate.net

Bioactivity and Target Prediction: AI models can screen large virtual libraries of thiobenzamide derivatives against known biological targets. nih.gov For example, ML models have been successfully used to classify the effects of thioamides on proteolysis by learning from structural features. nih.gov This approach could predict the potential of this compound derivatives as enzyme inhibitors or receptor modulators.

Reaction Outcome and Synthesis Planning: The "Molecular Transformer" and other deep learning models can predict the products of chemical reactions with high accuracy. unibo.ittandfonline.com Such tools could be used to explore novel synthetic routes to this compound or to predict the outcomes of its subsequent functionalization, thereby optimizing synthetic efforts. tandfonline.com

Interpretable Models for Chemical Intuition: A key challenge is developing interpretable ML models that not only make accurate predictions but also provide insights into the underlying chemical principles. nih.gov For thiobenzamides, this could involve identifying the specific structural features responsible for a predicted biological activity or property, thus guiding the rational design of new and improved molecules.

Expansion of In Vitro Mechanistic Studies for Novel Biological Targets

Thioamide-containing compounds have demonstrated a wide range of pharmacological activities, acting on various biological targets. nih.govacs.org The structural features of this compound suggest it could be a valuable scaffold for developing novel therapeutic agents. Future research should focus on systematically exploring its biological potential through targeted in vitro mechanistic studies.

Based on the known activities of related thiobenzamide and thiourea (B124793) derivatives, promising areas for investigation include:

Enzyme Inhibition Assays:

Kinases: Many benzamide (B126) and thiobenzimidazole derivatives act as kinase inhibitors (e.g., c-Met, EGFR, ALK5). nih.govnih.gov The potential of this compound to inhibit various kinases involved in cancer and inflammatory diseases should be investigated using a panel of in vitro kinase assays.

Urease: Thioamide-containing compounds have shown potent urease inhibitory activity, relevant for treating infections by bacteria like Helicobacter pylori. nih.gov

DNA Gyrase/Topoisomerase: The natural product closthioamide (B12422212) inhibits bacterial DNA gyrase and topoisomerase IV. nih.gov Assays measuring the supercoiling and relaxation activity of these enzymes could reveal potential antibacterial activity.

Receptor Binding and Functional Assays:

Cannabinoid Receptors: Thioamide derivatives have been developed as potent and soluble antagonists for the cannabinoid-1 (CB1) receptor, a target for obesity treatment. nih.gov Radioligand binding assays and downstream functional assays (e.g., cAMP measurements) could determine if this compound interacts with CB1 or other G-protein coupled receptors.

Mechanism of Action Studies:

Covalent Modification: The hepatotoxicity of thiobenzamide itself is linked to the covalent binding of its reactive metabolites to liver proteins. nih.gov While aiming for therapeutic effects, it is crucial to investigate the potential for covalent modification of target proteins by this compound or its metabolites using techniques like mass spectrometry.

H₂S Donor Activity: Some thioamides can act as slow-releasing hydrogen sulfide (B99878) (H₂S) donors, a molecule with significant therapeutic potential in cardiovascular and metabolic diseases. In vitro assays to measure H₂S release in the presence of biological thiols or cellular extracts could uncover this novel mechanism of action.

Antimicrobial and Anticancer Cell-Based Assays: Initial screening should involve assessing the activity of this compound against a panel of clinically relevant bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and various human cancer cell lines to identify promising therapeutic areas for more detailed mechanistic follow-up. nih.gov

By systematically exploring these avenues, the full therapeutic potential of the this compound scaffold can be unlocked, paving the way for the development of novel drugs and research tools.

Q & A

Q. What are the key considerations in synthesizing 2-Amino-4,5-dimethoxythiobenzamide to ensure purity and yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting with precursor compounds like 2-amino-4,5-dimethoxybenzoic acid. Key steps include:
  • Reagent Selection : Use DMSO as a solvent for reflux reactions to promote thiobenzamide formation, as seen in analogous hydrazide-to-triazole conversions .
  • Purification : Post-reaction distillation under reduced pressure, followed by crystallization (e.g., water-ethanol mixtures) to isolate the product. Yield optimization (~65%) can be achieved by controlling reaction time (e.g., 18-hour reflux) and stoichiometry .
  • Purity Validation : Employ HPLC or NMR to confirm the absence of byproducts like unreacted precursors or oxidation derivatives .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

  • Methodological Answer :
  • Spectroscopic Analysis : Use 1H^1H-NMR and 13C^{13}C-NMR to confirm substitution patterns on the benzene ring (e.g., methoxy and amino groups). IR spectroscopy can validate the thioamide (-C=S) functional group .
  • Thermal Stability : Perform differential scanning calorimetry (DSC) to determine melting points and assess decomposition thresholds. For example, related benzamides exhibit melting points between 140–170°C .
  • Solubility Profiling : Test solubility in polar (e.g., DMSO, ethanol) and non-polar solvents to guide formulation for biological assays .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of particulates .
  • Spill Management : Contain spills with inert absorbents (e.g., sand) and avoid aqueous rinsing to prevent environmental contamination .
  • Storage : Store in airtight containers under inert gas (e.g., argon) at 2–8°C to prevent oxidation or moisture absorption .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound for scalable production while minimizing byproducts?

  • Methodological Answer :
  • Catalyst Screening : Test transition-metal catalysts (e.g., Pd/C) to enhance reaction efficiency. For example, Vilsmeier–Haack–Arnold reagent modifications improved yields in pyrimidine syntheses .
  • Flow Chemistry : Implement continuous-flow systems to reduce reaction times and improve reproducibility. This approach mitigated byproduct formation in analogous triazole derivatives .
  • Byproduct Analysis : Use LC-MS to identify common impurities (e.g., sulfoxide derivatives) and adjust reaction conditions (e.g., lower oxygen exposure) .

Q. What strategies can resolve discrepancies in reported biological activities of this compound derivatives across studies?

  • Methodological Answer :
  • Standardized Assays : Re-evaluate activity using uniform protocols (e.g., in vitro nitric oxide inhibition in immune cells) to control for variability in cell lines or assay conditions .
  • Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., halogenation at C4/C5) on bioactivity. For instance, 5-fluoro substitution in pyrimidines increased NO inhibition (IC50_{50} = 2 µM), while hydroxyl groups abolished activity .
  • Meta-Analysis : Aggregate data from multiple studies to identify trends, such as dose-dependent cytotoxicity thresholds or solvent-dependent solubility limitations .

Q. How can computational modeling guide the design of this compound derivatives with enhanced target specificity?

  • Methodological Answer :
  • Docking Simulations : Use software like AutoDock to predict binding affinities for target receptors (e.g., dopamine D2 or serotonin 5-HT3) based on electronic and steric properties .
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to assess reactivity and stability. For example, dimethylaminoethoxy substituents in trimethobenzamide analogs improved metabolic stability .
  • ADME Prediction : Apply tools like SwissADME to optimize logP values (target ~2–3) for improved bioavailability while retaining potency .

Data Contradiction Analysis

Q. Why do some studies report potent biological activity for this compound derivatives, while others observe no effect?

  • Methodological Answer : Contradictions often arise from:
  • Variability in Derivative Functionalization : Substituents like halogens (Cl, F) or methoxy groups significantly modulate activity. For example, dichloro derivatives showed enhanced receptor binding compared to dimethoxy analogs .
  • Assay Sensitivity : Differences in cell viability protocols (e.g., MTT vs. ATP assays) may mask cytotoxicity. Pilot studies should include dual viability/activity screens to isolate true inhibitory effects .
  • Solvent Artifacts : DMSO concentrations >1% can interfere with enzymatic assays. Use lower solvent volumes or solvent-free formulations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.